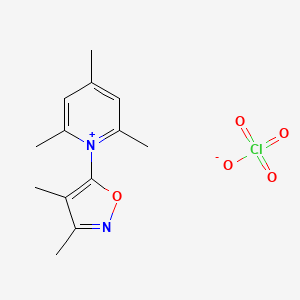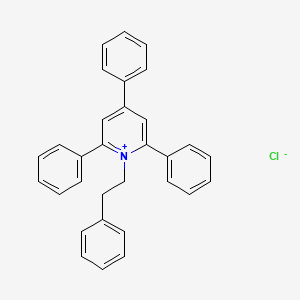
2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride is a complex organic compound with a unique structure characterized by a pyridinium core substituted with phenyl groups at positions 2, 4, and 6, and a phenylethyl group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride typically involves the cyclotrimerization of benzonitrile with phenylacetylene. This reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the pyridinium ring . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound. Optimization of reaction parameters and the use of robust catalysts are essential for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenyl-substituted pyridinium oxides, while reduction can produce phenylethyl-substituted pyridines.
Applications De Recherche Scientifique
2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism by which 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The phenyl groups and the pyridinium core play a crucial role in binding to these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: Similar in structure but with a different counterion, this compound is used in photochemical reactions and as a sensitizer in photooxidation processes.
2,4,6-Triphenylpyridine: Lacks the pyridinium ion but shares the triphenyl substitution pattern, used in organic synthesis and materials science.
Uniqueness
2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride is unique due to its specific substitution pattern and the presence of the phenylethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
89930-93-8 |
|---|---|
Formule moléculaire |
C31H26ClN |
Poids moléculaire |
448.0 g/mol |
Nom IUPAC |
2,4,6-triphenyl-1-(2-phenylethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C31H26N.ClH/c1-5-13-25(14-6-1)21-22-32-30(27-17-9-3-10-18-27)23-29(26-15-7-2-8-16-26)24-31(32)28-19-11-4-12-20-28;/h1-20,23-24H,21-22H2;1H/q+1;/p-1 |
Clé InChI |
NYGICXXPGIWFOM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CC[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


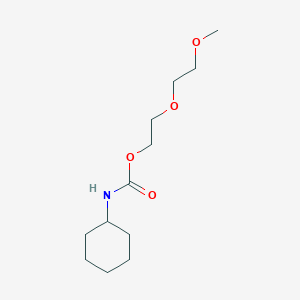
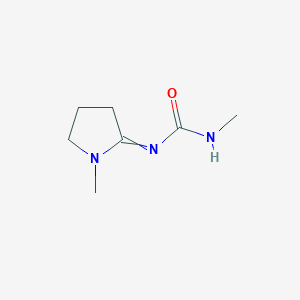
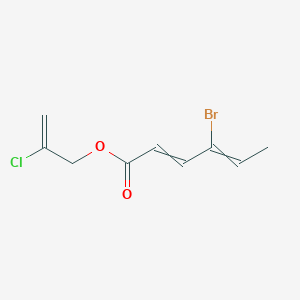
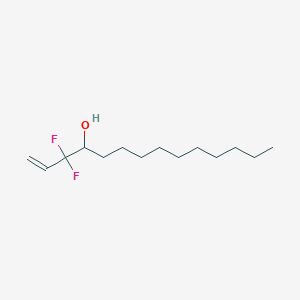
![ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate](/img/structure/B14385499.png)
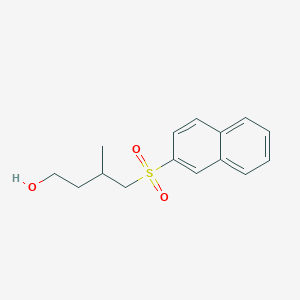
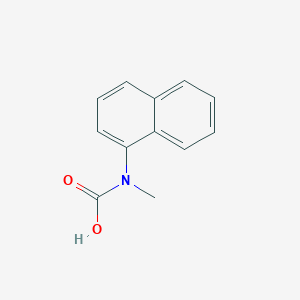
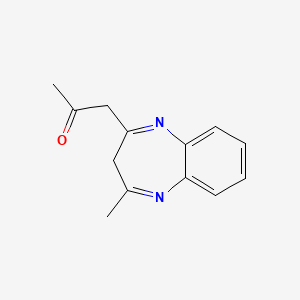

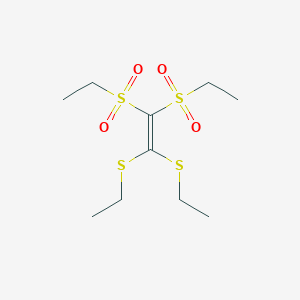
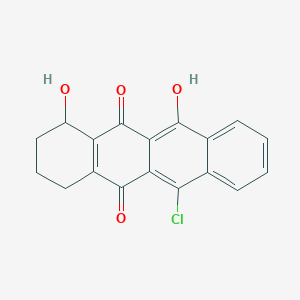

![2-Phenylpyrazolo[1,5-B]isoquinoline](/img/structure/B14385550.png)
